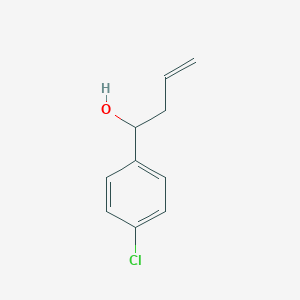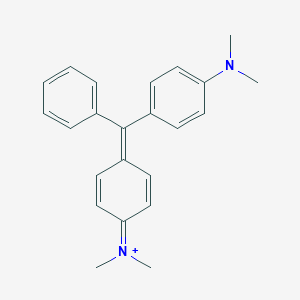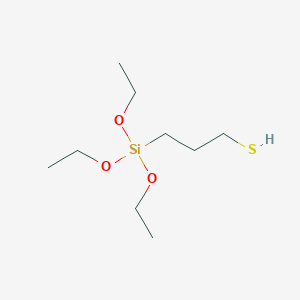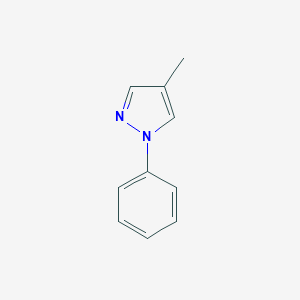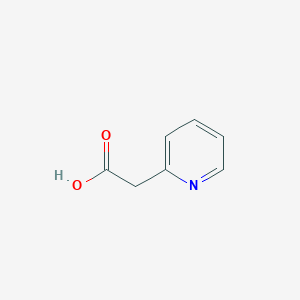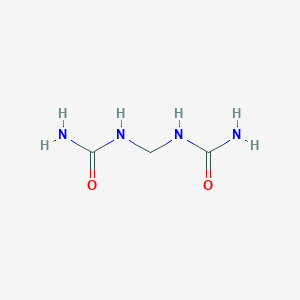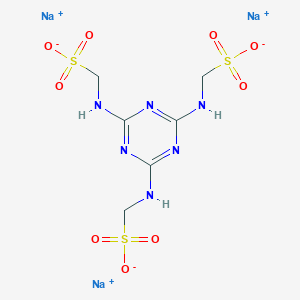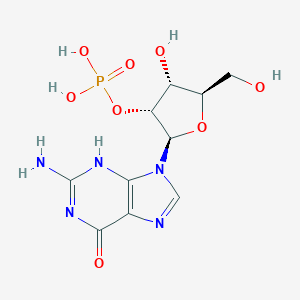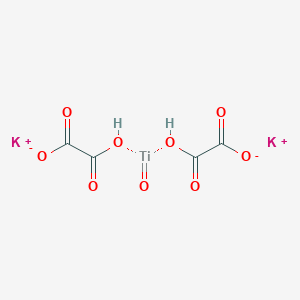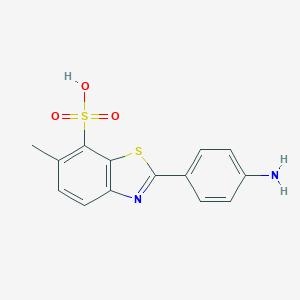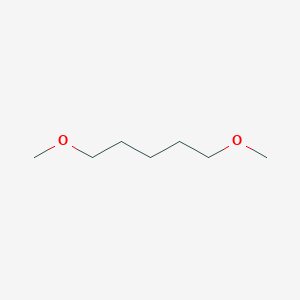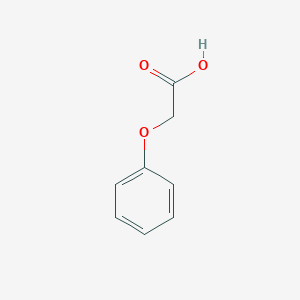![molecular formula C18H18Cl2N2O4 B089450 4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid CAS No. 148-78-7](/img/structure/B89450.png)
4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid is a chemical compound with the molecular formula C18H18Cl2N2O4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid typically involves the reaction of p-(Bis(2-chloroethyl)amino)phenol with p-carboxycarbanilic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process might include steps such as purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. It may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid
- This compound
- This compound
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets and undergo various chemical reactions. This versatility makes it valuable for research and industrial applications .
Eigenschaften
CAS-Nummer |
148-78-7 |
|---|---|
Molekularformel |
C18H18Cl2N2O4 |
Molekulargewicht |
397.2 g/mol |
IUPAC-Name |
4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid |
InChI |
InChI=1S/C18H18Cl2N2O4/c19-9-11-22(12-10-20)15-5-7-16(8-6-15)26-18(25)21-14-3-1-13(2-4-14)17(23)24/h1-8H,9-12H2,(H,21,25)(H,23,24) |
InChI-Schlüssel |
CNLVZUPSGAAHAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
Key on ui other cas no. |
148-78-7 |
Synonyme |
4-(N,N-bis(2-chloroethyl)amino)phenyl N-(4-carboxyphenyl)carbamate IC 140 IC-140 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


